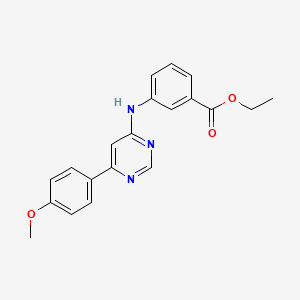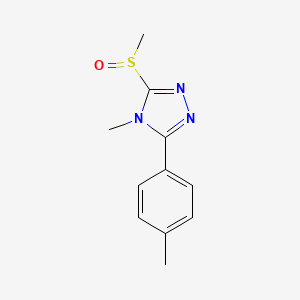
6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine derivatives under acidic or basic conditions.
N-Cyclopentylation: The cyclopentyl group can be introduced via nucleophilic substitution reactions using cyclopentyl halides.
Nitration: The nitro group on the phenyl ring can be introduced using nitrating agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Material Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
6-Chloro-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine: Lacks the cyclopentyl group, which may affect its biological activity and binding affinity.
6-Chloro-n-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine: Lacks the nitro group, which may influence its electronic properties and reactivity.
6-Chloro-n-cyclopentyl-2-methyl-5-(4-aminophenyl)pyrimidin-4-amine: Contains an amino group instead of a nitro group, potentially altering its pharmacological profile.
Uniqueness
The presence of both the nitro group and the cyclopentyl group in 6-Chloro-n-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine makes it unique. The nitro group can participate in various redox reactions, while the cyclopentyl group can enhance lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
属性
CAS 编号 |
917896-23-2 |
|---|---|
分子式 |
C16H17ClN4O2 |
分子量 |
332.78 g/mol |
IUPAC 名称 |
6-chloro-N-cyclopentyl-2-methyl-5-(4-nitrophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H17ClN4O2/c1-10-18-15(17)14(11-6-8-13(9-7-11)21(22)23)16(19-10)20-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,18,19,20) |
InChI 键 |
YLVSCTLFUODRDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)[N+](=O)[O-])NC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)


![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)



![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![N-(6-Methylpyridin-2-yl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12912269.png)
![2-(Mesitylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one hydrochloride](/img/structure/B12912272.png)
![Cis-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate](/img/structure/B12912279.png)
